3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC20388545
Molecular Formula: C11H9F2NO2
Molecular Weight: 225.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2NO2 |
|---|---|
| Molecular Weight | 225.19 g/mol |
| IUPAC Name | 3-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16) |
| Standard InChI Key | ZOELBLAOLAZHCN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC2=C1C=C(C=C2F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Substituents include:
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Ethyl group (C₂H₅): Positioned at C3, increasing steric bulk and lipophilicity (logP ≈ 3.33) .
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Fluorine atoms: At C5 and C7, enhancing electronic effects and resistance to oxidative metabolism .
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Carboxylic acid (-COOH): At C2, enabling hydrogen bonding and salt formation .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉F₂NO₂ | |
| Molecular Weight | 225.19 g/mol | |
| logP (Octanol-Water) | 3.33 | |
| pKa (Carboxylic Acid) | ~4.2 | |
| Melting Point | Not reported | |
| Solubility (PBS pH 7.4) | <10 μg/mL |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.35 (d, J = 8.4 Hz, 1H, H4), 6.95 (d, J = 10.8 Hz, 1H, H6), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
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¹⁹F NMR: δ -112.5 (C5-F), -115.3 (C7-F).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
Route 1: Fischer Indole Synthesis
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Formation of Phenylhydrazine Intermediate:
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Cyclization:
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Hydrolysis:
Yield: 45–55% over three steps.
Route 2: Aza-Friedel-Crafts Reaction
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A three-component reaction involving 3-ethyl-5,7-difluoroaniline, glyoxylic acid, and an aldehyde in water catalyzed by p-toluenesulfonic acid.
Advantages: Atom economy (78%), reduced solvent waste.
Industrial Manufacturing
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Scale-Up Challenges: Fluorination steps require specialized equipment (e.g., Hastelloy reactors) .
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Purification: Continuous chromatography (C18 reverse-phase) achieves >98% purity .
Biological Activity and Mechanisms
Table 2: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 activation |
| A549 (Lung) | 18.7 | PI3K/Akt inhibition |
| HeLa (Cervical) | 15.9 | ROS generation |
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.
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Fungal Strains: Moderate activity against Candida albicans (MIC = 64 μg/mL).
Metabolic Stability
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Ethyl vs. Methyl at C3:
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Carboxylic Acid vs. Ester:
Table 3: Comparison with Key Analogs
| Compound | Anticancer IC₅₀ (μM) | logP |
|---|---|---|
| 5,7-Difluoroindole-2-carboxylic acid | 25.4 | 2.91 |
| 3-Methyl-5,7-difluoro analog | 19.8 | 2.75 |
| Ethyl 5,7-difluoroindole-2-carboxylate | 28.1 | 3.50 |
Future Research Directions
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